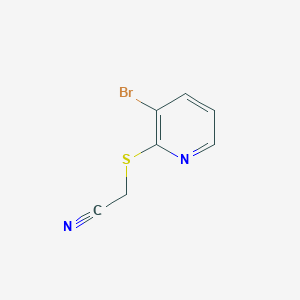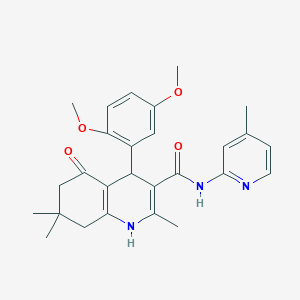
2-((3-Bromopyridin-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromopyridin-2-yl)thio)acetonitrile is an organic compound with the molecular formula C7H5BrN2S It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioacetonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromopyridin-2-yl)thio)acetonitrile typically involves the reaction of 3-bromopyridine-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or acetonitrile itself. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Bromopyridin-2-yl)thio)acetonitrile can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Aplicaciones Científicas De Investigación
2-((3-Bromopyridin-2-yl)thio)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Bromopyridin-2-yl)thio)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and thioacetonitrile groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopyridin-2-yl)acetonitrile: Similar structure but lacks the thio group.
2-(5-Bromopyridin-2-yl)acetonitrile: Bromine atom at a different position.
2-(4-Bromopyridin-2-yl)acetonitrile: Bromine atom at yet another position.
Uniqueness
2-((3-Bromopyridin-2-yl)thio)acetonitrile is unique due to the presence of both the bromine atom and the thioacetonitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H5BrN2S/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,5H2 |
Clave InChI |
ACUVXMFXJNZVOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SCC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)


![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)

